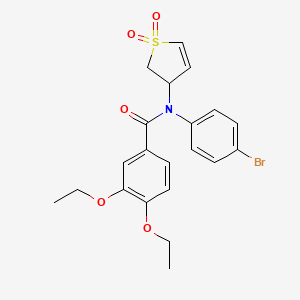
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Antioxidant Potential
Research has identified bromophenol derivatives from marine red algae, Rhodomela confervoides, demonstrating potent radical scavenging activity, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012; Li, Li, Gloer, & Wang, 2011). Similarly, synthesized bromophenol derivatives have shown effective antioxidant power, highlighting their promise as molecules for their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antidiabetic and Anti-Obesity Applications
A derivative, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), has been shown to exhibit antidiabetic potential through PPARα/γ dual activation, suggesting its usefulness as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
Antimicrobial and Antiviral Effects
Bromophenols isolated from Rhodomela confervoides have shown moderate to potent antimicrobial activities, suggesting their utility in developing treatments against bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003). Furthermore, N-phenylbenzamide derivatives have exhibited anti-EV 71 activities, offering a basis for anti-EV 71 drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Enzyme Inhibition for Therapeutic Applications
Novel bromophenols have shown inhibitory action against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, indicating their potential in treating neurological disorders, glaucoma, epilepsy, and other conditions (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Liquid Crystal and Polyimide Applications
Synthesis and characterization of novel aromatic polyimides have been explored, indicating their potential use in advanced materials due to their solubility, thermal stability, and specific heat capacity properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). Moreover, liquid crystal monomers like 4-(4-Allyloxybenzoyloxy)biphenyl ester exhibit nematic phase liquid-crystal behavior, pointing towards applications in display technologies (Yi-feng, 2008).
Safety And Hazards
This involves detailing the compound’s safety profile and potential hazards, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound, based on its properties and behavior.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature for comprehensive and accurate information.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO5S/c1-3-27-19-10-5-15(13-20(19)28-4-2)21(24)23(17-8-6-16(22)7-9-17)18-11-12-29(25,26)14-18/h5-13,18H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIXNFFLOGDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

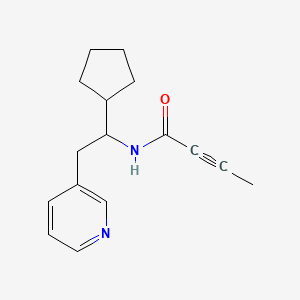
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)
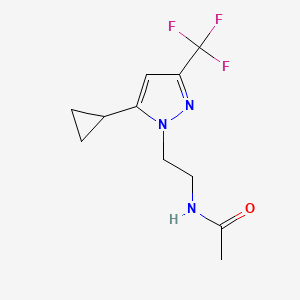
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)
![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)
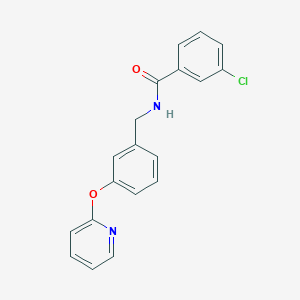
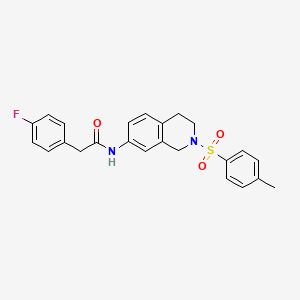
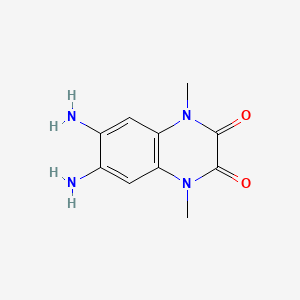

![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)